molecular formula C11H10S B1625115 3-Benzylthiophene CAS No. 27921-48-8

3-Benzylthiophene

Cat. No.: B1625115
CAS No.: 27921-48-8
M. Wt: 174.26 g/mol
InChI Key: QNIZTJWJJFGIDS-UHFFFAOYSA-N
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Description

3-Benzylthiophene is an organic compound belonging to the thiophene family, characterized by a benzyl group attached to the third carbon of the thiophene ring Thiophenes are five-membered heterocyclic compounds containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylthiophene typically involves the following methods:

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Br2, HNO3, H2SO4, varying temperatures and solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Benzylthiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets. Additionally, the benzyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

    Thiophene: The parent compound of 3-Benzylthiophene, lacking the benzyl group.

    Benzothiophene: A fused ring system containing both benzene and thiophene rings.

    2-Benzylthiophene: A positional isomer with the benzyl group attached to the second carbon of the thiophene ring.

Comparison:

Properties

IUPAC Name

3-benzylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZTJWJJFGIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440667
Record name 3-benzylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27921-48-8
Record name 3-benzylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-benzylthiophene was prepared in the same manner as described in Example 32C using 3-thienylboronic acid and benzyl bromide, 74% yield.
Quantity
0 (± 1) mol
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Yield
74%

Synthesis routes and methods II

Procedure details

A solution containing P2I4 (3.42 g, 6 mmol) and 3-(1-hydroxybenzyl)thiophene (1.90 g, 10 mmol) in sodium-dried toluene (100 ml) was heated under nitrogen for one hour. The reaction mixture was cooled and then quenched with 10% aqueous sodium sulphite. The mixture was extracted with ether, and the combined organic phases were washed with water and brine then dried. Filtration and evaporation afforded a yellow oil, which on bulb-to-bulb distillation (110° C. at 0.05 mmHg) gave a pale-pink oil. Chromatography with dichloromethane gave 3-benzylthiophene as an oil (1.02 g, 53% yield); 1H nmr:delta 3.84 (2H,s), 7.0-7.2 (8H,m) ppm.
[Compound]
Name
P2I4
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
3-(1-hydroxybenzyl)thiophene
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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